molecular formula C7H16O3 B026408 Triethyl orthoformate CAS No. 108055-42-1

Triethyl orthoformate

Cat. No.: B026408
CAS No.: 108055-42-1
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
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Description

Triethyl orthoformate is an organic compound with the formula HC(OC₂H₅)₃. This colorless, volatile liquid is the ortho ester of formic acid and is commercially available. It is commonly used as a reagent in organic synthesis due to its ability to form ethyl esters and other derivatives .

Chemical Reactions Analysis

Types of Reactions

Triethyl orthoformate undergoes various types of chemical reactions:

Common Reagents and Conditions

    Reagents: Sodium ethoxide, chloroform, Grignard reagents, carboxylic acids.

    Conditions: Reflux, in-situ formation of sodium ethoxide, use of excess reagent.

Major Products

    Ethyl Esters: Formed from the reaction with carboxylic acids.

    Aldehydes: Formed in the Bodroux-Chichibabin aldehyde synthesis.

    Ethanol Complexes: Formed in coordination chemistry reactions.

Mechanism of Action

Triethyl orthoformate exerts its effects through its ability to act as a reagent in various chemical reactions. Its mechanism of action involves the formation of ethyl esters and other derivatives through nucleophilic substitution and other reaction pathways. The molecular targets and pathways involved include carboxylic acids, Grignard reagents, and metal aquo complexes .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl orthoformate: Similar to triethyl orthoformate but with methyl groups instead of ethyl groups.

    Triethyl orthoacetate: An orthoester with an acetyl group instead of a formyl group.

Uniqueness

This compound is unique due to its ability to form ethyl esters efficiently and its versatility in various chemical reactions. Its use in the Bodroux-Chichibabin aldehyde synthesis and coordination chemistry sets it apart from other similar compounds .

Properties

IUPAC Name

diethoxymethoxyethane
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InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
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InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(OCC)OCC
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Molecular Formula

C7H16O3
Record name ETHYL ORTHOFORMATE
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DSSTOX Substance ID

DTXSID8041957
Record name Ethyl orthoformate
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Molecular Weight

148.20 g/mol
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Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO]
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Vapor Pressure

3.86 [mmHg]
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CAS No.

122-51-0, 108055-42-1
Record name ETHYL ORTHOFORMATE
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Record name Triethoxymethane
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Synthesis routes and methods I

Procedure details

Mono(2-hydroxyethyl)sebacate and 23.6 g (0.1 mole) 1,2,2,6,6-pentamethylpiperidin-4-ol 17.1 g (0.1 mole) were esterified by heating with 0.4 g toluenesulfonic acid catalyst and 100 cc toluene in a reflux apparatus including a Dean-Stark trap to collect the reaction water as it evolved. When no more water obtained 22.2 g (0.15 mole) triethyl orthoformate was added and heating under reflux continued for 9 hours. Stripping under vacuum removed toluene and excess triethyl orthoformate, and left an oily liquid product represented by formula ##STR49##
Name
Mono(2-hydroxyethyl)sebacate
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23.6 g
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100 mL
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Synthesis routes and methods II

Procedure details

The title compound can be obtained starting from stoichiometric amounts of 4-formyl-3-methoxybenzonitrile (Example 10A), 4-aminopyridin-2(1H)-one [Searls, T., McLaughlin, L. W., Tetrahedron 55, 11985-11996 (1999)] and allyl 4,4,4-trifluoro-3-oxobutanoate [Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. This entails firstly the dihydropyridine synthesis being carried out in ethanol without addition of additives at the reflux temperature overnight. The initially resulting intermediate allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate can then be dehydrated with acetic acid in a literature-based process [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. Subsequently, allyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be obtained by reaction with triethyl orthoformate in analogy to the synthesis of Example 29A. Final allyl ester cleavage using Wilkinson's catalyst [tris(triphenylphosphine)rhodium(I) chloride] in acetic acid affords the title compound [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)].
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allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
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Synthesis routes and methods III

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
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339 mL
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35.2 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethyl orthoformate
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